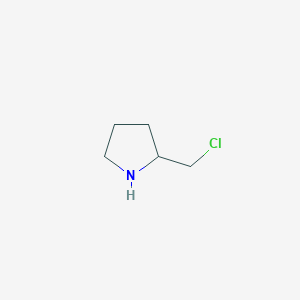

2-(Clorometil)pirrolidina

Descripción general

Descripción

2-(Chloromethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is widely used in scientific research and has a variety of applications in different fields. The compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

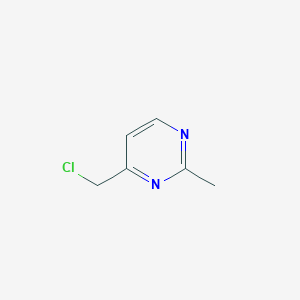

Síntesis de pirimidinas antiinflamatorias

2-(Clorometil)pirrolidina: se utiliza en la síntesis de derivados de pirimidina, que son conocidos por sus propiedades antiinflamatorias. La incorporación de grupos clorometilo en posiciones específicas del anillo de pirimidina ha demostrado mejorar las actividades inhibitorias contra la secreción de óxido nítrico (NO) y la expresión de la óxido nítrico sintasa inducible (iNOS) . Esta aplicación es significativa en el desarrollo de nuevos agentes antiinflamatorios con posibles usos terapéuticos.

Descubrimiento de fármacos y actividad biológica

El anillo de pirrolidina, al que pertenece This compound, es un andamiaje versátil en el descubrimiento de fármacos. Se utiliza para crear nuevos compuestos biológicamente activos con selectividad de diana. Los derivados de pirrolidina, incluidos los que contienen grupos clorometilo, se investigan por su influencia en la actividad biológica y las relaciones estructura-actividad (SAR) . Esta investigación es crucial para diseñar nuevos fármacos con mayor eficacia y menor toxicidad.

Aplicaciones agroquímicas

En la industria agroquímica, los derivados de pirrolidina se exploran por su posible uso en la protección de los cultivos contra las plagas. La modificación estructural de estos compuestos, incluida la adición de grupos clorometilo, puede conducir al desarrollo de nuevos pesticidas y herbicidas . Esta aplicación es vital para mejorar el rendimiento de los cultivos y la seguridad alimentaria.

Mecanismo De Acción

Target of Action

2-(Chloromethyl)pyrrolidine is a complex compound with a diverse range of potential targetsPyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrrolidine derivatives can act as alkylating agents . Alkylating agents can form covalent bonds with DNA, leading to DNA damage and potentially cell death .

Biochemical Pathways

For instance, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic activities .

Result of Action

As an alkylating agent, it could potentially cause dna damage and cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)pyrrolidine. For instance, pH, temperature, and the presence of other substances can affect the compound’s stability and activity. According to the European Chemicals Agency (ECHA), 2-(Chloromethyl)pyrrolidine is toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

Análisis Bioquímico

Biochemical Properties

2-(Chloromethyl)pyrrolidine plays a significant role in biochemical reactions as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with nucleophilic sites. This interaction can lead to the modification of the structure and function of these biomolecules. For instance, 2-(Chloromethyl)pyrrolidine can react with amino groups in proteins, leading to the formation of stable adducts that can alter protein function and enzyme activity .

Cellular Effects

2-(Chloromethyl)pyrrolidine has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties allow it to interact with DNA, leading to changes in gene expression and potentially causing mutations. Additionally, 2-(Chloromethyl)pyrrolidine can disrupt cellular metabolism by modifying key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 2-(Chloromethyl)pyrrolidine involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. For example, the compound can inhibit enzymes involved in DNA replication and repair by alkylating critical residues in their active sites. This inhibition can result in the accumulation of DNA damage and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Chloromethyl)pyrrolidine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to 2-(Chloromethyl)pyrrolidine in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Chloromethyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may cause minimal changes in cellular function, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of 2-(Chloromethyl)pyrrolidine have been associated with increased DNA damage and cell death in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

2-(Chloromethyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-(Chloromethyl)pyrrolidine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. This localization can influence its activity and function, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of 2-(Chloromethyl)pyrrolidine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Chloromethyl)pyrrolidine can localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and cellular function .

Propiedades

IUPAC Name |

2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINMADAIKCLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544576 | |

| Record name | 2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54288-80-1 | |

| Record name | 2-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

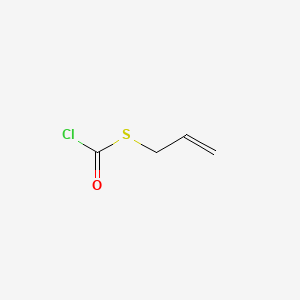

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)

![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)